10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Description
This compound is a highly complex triterpenoid saponin characterized by its intricate glycosylation pattern and polycyclic backbone. Its structure includes:
- Core framework: A pentamethyl-substituted tetradecahydropicene backbone with a methylidene group at position 2 and a carboxylic acid group at position 4a.
- Glycosylation: Two oxane (pyranose) rings linked via ether bonds, including a 3,4,5-trihydroxy-6-methyloxan-2-yl substituent.
- Functional groups: Multiple hydroxyl and methyl groups, contributing to its hydrophilicity and stereochemical complexity.
Molecular formula: C₅₃H₈₈O₂₂ (exact mass: 1,077.30 g/mol) . Biological classification: Triterpenoid glycoside with predicted interactions involving nuclear receptors (e.g., glucocorticoid, androgen receptors) and enzymes (e.g., DNA topoisomerases) .
Properties
IUPAC Name |
10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62O11/c1-20-10-15-40(35(46)47)17-16-38(6)22(23(40)18-20)8-9-26-37(5)13-12-27(36(3,4)25(37)11-14-39(26,38)7)50-34-32(29(43)24(41)19-48-34)51-33-31(45)30(44)28(42)21(2)49-33/h8,21,23-34,41-45H,1,9-19H2,2-7H3,(H,46,47) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKHJTRNGBZWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)O)C)C)C)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the carboxylic acid group . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in organic synthesis techniques and the use of automated synthesis equipment may facilitate its production in the future.
Chemical Reactions Analysis
Types of Reactions
10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups and carboxylic acid functional group play a crucial role in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations
Glycosylation and Bioactivity: The target compound’s 3,4,5-trihydroxy-6-methyloxan-2-yl group enhances water solubility compared to non-glycosylated analogs (e.g., compound in ). The presence of multiple hydroxyl groups increases hydrogen-bonding capacity, influencing receptor binding (e.g., glucocorticoid receptor affinity: 78.98% ).
Toxicity Profiles :
- Mitochondrial toxicity (76.25% in the target compound) is lower than in the C₅₈H₉₄O₂₈ analog (85.67% ), likely due to fewer hydrophobic methyl groups.
- Hepatotoxicity correlates with the number of methyl substituents (e.g., 86.25% in the target vs. 89.17% in heptamethyl variants ).
Structural Similarity Coefficients :
- The Tanimoto coefficient for binary fingerprint comparisons reveals >85% similarity between the target compound and its C₅₃H₈₈O₂₂ analog .
Research Implications
- Drug Design: The compound’s glycosylation pattern offers a template for optimizing solubility in triterpenoid-based therapeutics.
- Toxicity Mitigation : Reducing methyl substituents may lower hepatotoxicity while retaining receptor affinity .
Further studies should validate ADMET predictions (e.g., reproductive toxicity at 90% ) and explore synergistic effects with co-administered agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
